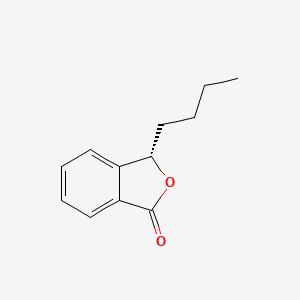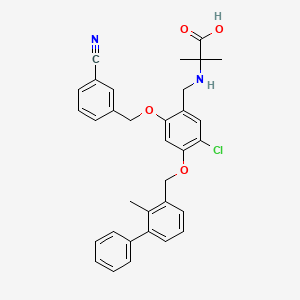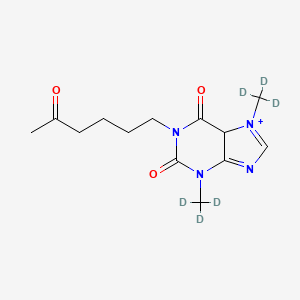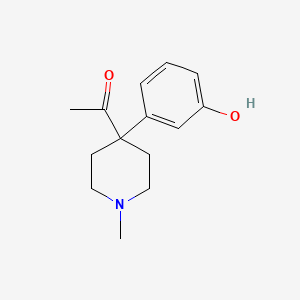
N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride
Descripción general
Descripción
N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride (N-Me-d3-EA-9(10H)-PAM-HCl) is a synthetic compound of interest in the scientific community due to its potential applications in various areas of research. It is a member of the anthranilic acid family, which is a group of compounds with a wide range of biological activities. This compound has been studied for its potential use in drug development, as well as for its potential applications in biochemistry and physiology. In
Aplicaciones Científicas De Investigación
Structural and Vibrational Studies
- Structural and Vibrational Study : N-methyl-9,10-ethanoanthracene-9(10H)-propanamine, known as maprotiline, was studied for its structural and vibrational properties. The study utilized DFT calculations and normal coordinate analysis to interpret vibrational spectra and investigate interactions with neurotransmitter serotonin (Yavuz, Bayari, & Kazanci, 2009).
Synthesis and Antidepressant Potential
- Synthesis and Potential Antidepressant Effect : Research on the synthesis of chlorinated tetracyclic compounds related to N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine demonstrated significant antidepressant effects in mice (Karama, Sultan, Almansour, & El-Taher, 2016).
- Synthesis via Cycloaddition : Another study described the synthesis of a tetracyclic molecule homologous to this compound, highlighting the cycloaddition method and its applications in antidepressant research (Karama, Al-Saidey, Al-Othman, & Almansour, 2010).
X-ray Crystallographic Analysis
- Crystallographic Structure Study : A study focused on the X-ray crystallographic structure of a derivative of 9,10-dihydro-9,10-ethanoanthracene, contributing to the understanding of MDR reversal agents (Karolak‐Wojciechowska et al., 2005).
Synthesis for Polymer Applications
- Synthesis for Aromatic Polyamides : Research has been conducted on synthesizing aromatic polyamides using derivatives of 9,10-dihydro-9,10-ethanoanthracene for applications in materials science (Mallakpour & Rafiee, 2009).
Chemical Exchange and Host Behavior Studies
- Chemical Exchange Saturation Transfer (CEST) Study : This technique was used to measure ligand flexibility of chelating chiral di-N-heterocyclic carbene complexes, contributing to the understanding of molecular dynamics (Jeletic, Lower, Ghiviriga, & Veige, 2011).
- Host Behavior of Anthracenyl-derived Compounds : A study on the host ability of various anthracenyl-derived compounds for pyridines, utilizing derivatives of 9,10-dihydro-9,10-ethanoanthracene (Barton, Caira, Senekal, & Hosten, 2023).
Mecanismo De Acción
Target of Action
Maprotiline-d3 (hydrochloride) primarily targets the neuronal norepinephrine reuptake system . It acts as an antagonist at central presynaptic α2-adrenergic inhibitory autoreceptors and hetero-receptors . These targets play a crucial role in regulating the concentration of norepinephrine in the synaptic clefts of the brain .
Mode of Action
Maprotiline-d3 (hydrochloride) exerts its antidepressant action by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain . This inhibition results in an increase in central noradrenergic and serotonergic activity .
Biochemical Pathways
The primary biochemical pathway affected by Maprotiline-d3 (hydrochloride) is the norepinephrine reuptake pathway . By inhibiting the reuptake of norepinephrine, Maprotiline-d3 (hydrochloride) increases the concentration of norepinephrine in the synaptic cleft, enhancing the neurotransmission of norepinephrine .
Pharmacokinetics
Maprotiline-d3 (hydrochloride) is slowly and completely absorbed, with a distribution of 22.6 L/kg . It is metabolized in the liver by N-demethylation, oxidative deamination, and aliphatic and aromatic hydroxylation to active and inactive compounds . The compound is excreted in urine (70%) and feces (30%) . The time to peak serum concentration is between 8 to 24 hours, and the elimination half-life is approximately 28 to 105 hours . It has a protein binding of 88% .
Result of Action
The result of Maprotiline-d3 (hydrochloride)'s action is a reduction in symptoms of depression and anxiety associated with depression . By increasing the concentration of norepinephrine in the synaptic cleft, it enhances the neurotransmission of norepinephrine, which is associated with mood regulation .
Action Environment
The action, efficacy, and stability of Maprotiline-d3 (hydrochloride) can be influenced by various environmental factors. It’s important to note that individual responses to the drug may vary, and it usually takes 4 to 8 weeks of treatment to determine if a patient with depression is partially or non-responsive .
Propiedades
IUPAC Name |
3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H/i1D3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDMFGKECODQRY-NIIDSAIPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maprotiline-d3 (hydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(nitrooxy)-hexanoic acid, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester](/img/structure/B3025680.png)

![2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025682.png)

![5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid](/img/structure/B3025688.png)
![5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025689.png)
![N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine](/img/structure/B3025691.png)
![N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride](/img/structure/B3025692.png)

![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B3025698.png)
![(alphaR)-6-[5-chloro-2-[(tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinyl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]-1,3-dihydro-alpha-methyl-1-oxo-2H-isoindole-2-acetamide](/img/structure/B3025699.png)
![(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol](/img/structure/B3025701.png)
